(2Z)-N-(2-fluorophenyl)-8-methoxy-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide
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Description
(2Z)-N-(2-fluorophenyl)-8-methoxy-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H18FN3O5S and its molecular weight is 467.47. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Chemosensors
Compounds with structural similarities to the queried chemical have been studied for their potential as highly sensitive and selective chemosensors. These chemosensors exhibit "on-off-on" fluorescence responses to specific ions, such as Cu^2+ and H_2PO_4^−, indicating applications in environmental monitoring and analytical chemistry. For instance, a tren-based chemosensor demonstrated exceptional sensitivity and selectivity, with practical applications in detecting trace amounts of these ions in various environments (Meng et al., 2018).
Material Science
In the field of material science, derivatives of chromene compounds have been synthesized and characterized for their unique properties. For example, the synthesis of new aromatic polyamides containing ether and bulky fluorenylidene groups has been reported, with applications in creating materials that exhibit outstanding solubility, thermal stability, and mechanical properties (Hsiao et al., 1999). Such materials are promising for advanced engineering applications, including flexible electronics and high-performance coatings.
Pharmaceutical Research
In pharmaceutical research, compounds structurally related to the query have been explored for their inhibitory effects on specific kinases, pointing to potential therapeutic applications. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective inhibitors of the Met kinase superfamily, with promising implications for cancer therapy (Schroeder et al., 2009).
Environmental Science
Compounds with similar structures have been evaluated for their environmental persistence and degradability. For example, studies on the stability and degradation kinetics of fluorotelomer sulfonate suggest that certain derivatives could serve as more environmentally benign alternatives to perfluorinated compounds, with implications for pollution control and remediation technologies (Yang et al., 2014).
properties
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2-fluorophenyl)-8-methoxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O5S/c1-31-20-13-7-8-15-14-17(22(28)25-19-12-6-5-11-18(19)24)23(32-21(15)20)26-27-33(29,30)16-9-3-2-4-10-16/h2-14,27H,1H3,(H,25,28)/b26-23- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBPTDKHAYWRRY-RWEWTDSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NNS(=O)(=O)C3=CC=CC=C3)C(=C2)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1O/C(=N\NS(=O)(=O)C3=CC=CC=C3)/C(=C2)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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